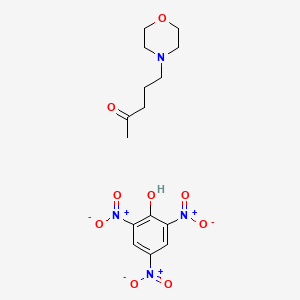
Ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that features a thiazolidine ring. Thiazolidine motifs are intriguing due to their presence in various bioactive compounds and their potential pharmacological properties . The compound’s structure includes a five-membered ring containing sulfur and nitrogen atoms, which enhances its chemical reactivity and biological activity .
Méthodes De Préparation
The synthesis of ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves the cyclocondensation of thioamides with acetylenedicarboxylate esters . This reaction is carried out in ethanol at ambient temperature, followed by further reactions with oxalyl chloride in dry acetonitrile at elevated temperatures . Industrial production methods may employ green chemistry approaches, such as using reusable catalysts and solvent-free synthesis, to improve yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives .
Applications De Recherche Scientifique
Ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it can disrupt bacterial cell wall synthesis, resulting in antimicrobial effects . The presence of the thiazolidine ring enhances its binding affinity to these targets, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Ethyl (3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate can be compared to other thiazolidine derivatives, such as:
Thiazolidine-4-one: Similar in structure but lacks the ester group, leading to different reactivity and biological activity.
Thiazolidinedione: Used in diabetes treatment, it has a different substitution pattern on the thiazolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
61138-70-3 |
|---|---|
Formule moléculaire |
C11H17NO3S |
Poids moléculaire |
243.32 g/mol |
Nom IUPAC |
ethyl 2-(3-butyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C11H17NO3S/c1-3-5-6-12-9(13)8-16-10(12)7-11(14)15-4-2/h7H,3-6,8H2,1-2H3 |
Clé InChI |
UJVDHJWSHORECT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)CSC1=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)



![[8-(hexadecanoyloxymethyl)-6,7-dihydroxy-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B14603082.png)




